(2R)-2-(4-methylphenyl)pyrrolidine
Overview
Description
®-2-(P-Tolyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(P-Tolyl)pyrrolidine can be achieved through several methods. One common approach involves the enantioselective 1,3-dipolar cycloaddition between imino esters and (Z)-nitroalkenes. This reaction is catalyzed by chiral ligands and silver salts, leading to the formation of chiral cis-3,4-diaminopyrrolidines . Another method involves the Staudinger ketene-imine cycloaddition, where N-aryl-2-oxo-pyrrolidine-3-carboxylic acids are used as the ketene source .
Industrial Production Methods
Industrial production of ®-2-(P-Tolyl)pyrrolidine typically involves optimizing the reaction conditions to achieve high yields and enantioselectivity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(P-Tolyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidines, which can be further utilized in various synthetic applications.
Scientific Research Applications
®-2-(P-Tolyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-2-(P-Tolyl)pyrrolidine involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(P-Tolyl)pyrrolidine: The enantiomer of ®-2-(P-Tolyl)pyrrolidine with different optical activity.
2-Phenylpyrrolidine: A similar compound with a phenyl group instead of a p-tolyl group.
2-(P-Tolyl)pyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
Uniqueness
®-2-(P-Tolyl)pyrrolidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties
Properties
IUPAC Name |
(2R)-2-(4-methylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFISDWSKUHPET-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427568 | |
Record name | AC1OFAT7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227908-77-1 | |
Record name | AC1OFAT7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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